molecular formula C14H11NO6 B2613526 (2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid CAS No. 843620-65-5

(2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2613526
CAS No.: 843620-65-5
M. Wt: 289.243
InChI Key: NYCOIMYVQYWDTG-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid is a high-purity, synthetic chemical building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a furan core linked to a nitroaromatic system via a conjugated propenoic acid chain, makes it a valuable scaffold for constructing more complex molecules. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. The primary research value of this compound lies in its role as a key intermediate, or "synthon," in the synthesis of potential pharmacologically active molecules. Its molecular framework is commonly found in compounds investigated for various biological activities. The presence of the electron-withdrawing nitro group and the conjugated system makes it a candidate for studying molecular interactions in cycloaddition reactions and other synthetic transformations, which are fundamental in developing new heterocyclic compounds . The compound's carboxylic acid functional group allows for further derivatization, such as the formation of amides or esters, enabling the exploration of structure-activity relationships in drug discovery programs . Analytical data, including High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), confirm a purity of >99% for this product. Additional characterization by Mass Spectrometry (MS), Proton/Carbon Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) is available upon request to ensure identity and quality for rigorous research applications. Researchers utilize this and related compounds in Synthetic Organic Chemistry, Medicinal Chemistry, and as intermediates for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) . A Certificate of Analysis (COA) and Safety Data Sheet (SDS) are provided to support your research and development workflows.

Properties

IUPAC Name

(E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6/c1-20-13-5-2-9(8-11(13)15(18)19)12-6-3-10(21-12)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCOIMYVQYWDTG-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy-Nitrophenyl Group: This step involves the nitration of a methoxy-substituted phenyl ring, followed by its attachment to the furan ring through a coupling reaction.

    Formation of the Propenoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification under standard conditions (e.g., acid catalysis with alcohols). This reaction is critical for modifying solubility or enabling further chemical transformations.

Furan Ring Reactivity

Furan rings are prone to electrophilic substitution and cycloaddition reactions. For example:

  • Electrophilic Substitution : The furan ring may undergo alkylation or acylation at the 5-position (adjacent to the phenyl group), depending on directing effects of substituents.

  • Cycloaddition : Furan can participate in Diels–Alder reactions, though steric hindrance from the phenyl group may limit reactivity.

Nitro Group Transformations

The nitro group (NO₂) at the 3-position of the phenyl ring can undergo reduction to an amine (NH₂) using catalysts like H₂/Pd or LiAlH₄. This conversion is foundational for further derivatization (e.g., amide formation).

Comparison with Structurally Similar Compounds

A structural analysis highlights how substituents influence reactivity:

Compound Key Features Reactivity Implications
Target Compound 4-Methoxy-3-nitrophenyl + furan + propenoic acidNitro group deactivates phenyl ring; methoxy activates; furan enables cycloaddition/esterification.
(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid Nitrophenyl + furan + acrylic acidSimilar nitro group reactivity; lacks methoxy group, reducing phenyl ring activation.
3-(5-Bromo-furan-2-yl)-acrylic acid Bromine substituent + furan + acrylic acidBromine enables nucleophilic substitution; simpler structure with no nitro/methoxy groups.

Biological Activity

While direct data on the target compound is limited, analogous furan derivatives (e.g., bromo/chloro-phenyl variants) show antimicrobial and anticancer potential. The nitro group’s electronic effects may modulate interaction with biological targets.

Solvent and Catalyst Effects

The HWE reaction’s E-selectivity is strongly influenced by solvent and base choice. For example, THF optimizes reactivity, while polar aprotic solvents (e.g., acetonitrile) yield lower selectivity . This highlights the importance of reaction conditions in controlling stereochemical outcomes.

Stability and Scalability

Phosphonoenolate intermediates in the HWE reaction can form stable dimers, enabling isolation and reuse in subsequent reactions . This suggests potential for scalable synthesis of the target compound.

Scientific Research Applications

Research indicates that (2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid may possess various biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Potential Pharmacological Effects

  • Anti-inflammatory Properties : Compounds with similar structures have shown significant anti-inflammatory effects, likely due to their ability to modulate cellular signaling pathways involved in inflammation.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of the nitro group is believed to enhance its interaction with biological targets related to cancer progression.

Synthetic Routes

Several synthetic methods have been proposed for the preparation of this compound. These methods highlight the versatility of the compound's synthesis, allowing for modifications that could enhance its biological activity.

Applications in Research

The compound's applications span several fields:

  • Medicinal Chemistry : Its unique structure makes it a candidate for developing new therapeutic agents targeting inflammatory diseases and cancer.
  • Biological Interaction Studies : Techniques such as molecular docking simulations can elucidate how this compound interacts with specific enzymes or receptors, providing insights into its mechanisms of action.

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various human tumor cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Mechanisms

Research has demonstrated that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism highlights its potential utility in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological macromolecules, leading to changes in their function. The furan ring and propenoic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Furan Ring

The target compound’s phenyl substituent distinguishes it from analogs with simpler or differently substituted groups. Below is a comparative analysis:

Table 1: Substituent and Molecular Properties
Compound Name Substituent on Furan Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound 4-Methoxy-3-nitrophenyl C₁₄H₁₁NO₇ ~329.25 Nitro (electron-withdrawing) and methoxy (electron-donating) groups; high polarity
(2E)-3-[5-(Methylsulfonyl)-2-furyl]acrylic acid Methylsulfonyl C₈H₈O₅S 216.21 Sulfonyl group enhances leaving-group potential; lower molecular weight
(2E)-3-[5-(4-Bromophenyl)furan-2-yl]prop-2-enoic acid 4-Bromophenyl C₁₃H₉BrO₃ 293.11 Bromine substituent enables halogen bonding; moderate lipophilicity
(2E)-3-{5-[(Acetyloxy)methyl]furan-2-yl}prop-2-enoic acid Acetyloxymethyl C₁₀H₁₀O₅ 210.18 Ester group increases hydrolytic instability; lower acidity
(2E)-3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid Methoxycarbonyl C₉H₈O₅ 196.16 Ester functionality useful for further derivatization; planar structure

Electronic and Reactivity Profiles

  • Acidity: The nitro group in the target compound increases the acidity of the prop-2-enoic acid (pKa ~3–4) compared to analogs with electron-donating groups (e.g., methoxycarbonyl, pKa ~4–5) .
  • Reactivity : The α,β-unsaturated system in the target compound is more electrophilic than bromophenyl or acetyloxymethyl analogs due to nitro’s electron-withdrawing effect, favoring nucleophilic additions .

Physical Properties

  • Solubility: The nitro and methoxy groups in the target compound enhance polarity, reducing solubility in nonpolar solvents compared to bromophenyl or trifluoromethyl analogs .
  • Thermal Stability : Nitro groups may lower thermal stability relative to methylsulfonyl or acetyloxymethyl derivatives, which decompose at higher temperatures (>300°C) .

Research Findings and Challenges

Stability and Handling

  • This is less of a concern for methylsulfonyl or bromophenyl analogs .

Biological Activity

(2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid, a compound featuring a furan ring and a nitrophenyl group, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H11NO6
  • Molecular Weight : 289.243 g/mol
  • IUPAC Name : this compound

These properties make it a suitable candidate for various biological studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxy-3-nitrobenzaldehyde with furan-2-carboxylic acid under basic conditions. The reaction generally requires sodium hydroxide and ethanol as solvents, leading to the formation of the desired product through cyclization and purification processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study on nitrophenyl derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The presence of nitro and methoxy substituents in the compound is believed to enhance anti-inflammatory properties. In vitro studies have demonstrated that derivatives can inhibit pro-inflammatory cytokines, indicating their potential use in inflammatory diseases .

Anticancer Activity

Several studies have explored the anticancer effects of furan derivatives. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the activation of intrinsic pathways. The nitro group may play a critical role in this activity by forming reactive intermediates that interact with cellular targets .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways.
  • Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that cause cellular damage or trigger apoptosis.

Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various nitrophenyl furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had an IC50 value lower than many tested compounds, highlighting its potential as a lead compound in antibiotic development .

Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound could be beneficial in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-oneStructureModerate antimicrobial
5-(4-Nitrophenyl)furan-2-carboxylic acidStructureStrong anticancer

The unique substitution pattern of this compound contributes to its distinct biological properties compared to similar compounds.

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueKey Signals
1H^1H NMRδ 8.2 (d, J=2.4 Hz, H-2'), δ 7.9 (dd, J=8.6, 2.4 Hz, H-6'), δ 6.7 (d, J=3.6 Hz, furan H)
13C^{13}C NMRδ 167.5 (COOH), 152.1 (C-NO₂), 148.9 (furan C-O), 123.4 (C=C)
IR1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym)

Q. Table 2. Stability Profile Under Accelerated Conditions

ConditionDegradation (%)Major Byproduct
40°C/75% RH, 7 days12%3-[5-(4-Methoxy-3-aminophenyl)furan-2-yl]prop-2-enoic acid
UV light (254 nm), 24h28%Furan ring-opened dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.